2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide
Overview
Description
2-Chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide (2-CMTMA) is an organic compound that has been used in organic synthesis and as an intermediate for the synthesis of other compounds. It is a colorless, crystalline solid with a melting point of 132-134°C. 2-CMTMA is an important intermediate for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes.
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Agents: A study by Evren et al. (2019) focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, derived from 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. These compounds demonstrated significant anticancer activity, particularly against A549 human lung adenocarcinoma cells.
Photovoltaic Efficiency and Ligand-Protein Interactions
- Dye-Sensitized Solar Cells: Mary et al. (2020) Mary et al. (2020) synthesized molecules including 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide analogs. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency.
Chemical Structure and Conformational Analysis
- Molecular Structure Studies: Ishmaeva et al. (2015) Ishmaeva et al. (2015) conducted a study on the conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and related acetamides. Their research provides insights into the molecular structure and preferred conformations of these compounds.
Therapeutic Applications
- Treatment of Japanese Encephalitis: Ghosh et al. (2008) Ghosh et al. (2008) synthesized a derivative of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide which showed promise as a therapeutic agent for treating Japanese encephalitis due to its significant antiviral and antiapoptotic effects.
Biochemical Analysis and Herbicide Metabolism
- Metabolism in Herbicides: Coleman et al. (2000) Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including analogs of 2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide. The study provided insights into the metabolic pathways and potential carcinogenicity related to these herbicides.
properties
IUPAC Name |
2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-6-2-3-7(12-6)5-10-8(11)4-9/h2-3H,4-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPMCFVSTNUZEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(5-methylthiophen-2-yl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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